4-Bromo-N-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 4-Bromo-N-methylaniline, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been efficiently achieved through Suzuki cross-coupling reactions. This method involves the reaction of 4-bromo-2-methylaniline with various boronic acids in the presence of palladium catalysts, resulting in considerable yields and showcasing the compound's versatility in forming structurally diverse analogs with potential for nonlinear optical applications and reactivity studies (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using techniques such as X-ray diffraction and Density Functional Theory (DFT). These studies provide insights into the compound's geometry, molecular electrostatic potential, and frontier molecular orbitals, aiding in the understanding of its reactivity and properties. For instance, spectroscopic and XRD analyses have elucidated the structural characteristics of related bromoaniline compounds, offering a foundation for further functionalization and application exploration (Demircioğlu et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including bromination, diazotization, and coupling reactions, which lead to a wide array of functionalized products. These reactions are fundamental in organic synthesis, allowing for the modification and customization of the molecule's chemical structure to achieve desired physical and chemical properties. For example, the diazotization-Sandmeyer reaction has been applied to synthesize 4-bromo-2-chlorotoluene, demonstrating the compound's utility in generating halogenated aromatics with specific substitution patterns (Xue Xu, 2006).
Scientific Research Applications
Synthesis of Non-Linear Optical Materials :
- A study synthesized analogs of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline using Suzuki cross-coupling reactions, exploring their non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).
Metabolic Studies in Liver Microsomes :
- Research investigated the metabolism of 2-halogenated 4-methylanilines in rat liver microsomes, identifying products from side-chain C-hydroxylation and N-hydroxylation, and assessing the influence of different halogen substituents on the metabolic rate (Boeren et al., 1992).
Application in Suzuki Coupling Approach :
- The compound was used in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Palladium/Catalyst-Mediated Suzuki Coupling approach (Ennis et al., 1999).
Synthesis of Fluorescent Monomers for Biomedical Applications :
- A study synthesized 4-Methylamino-N-allylnaphthalimide, a fluorescent monomer, using a reaction that involves 4-bromo-N-methylaniline for the specific uptake and recognition of creatinine, a marker for kidney function (Syu et al., 2010).
Synthesis of Bromoaromatic Compounds :
- This compound was utilized in the synthesis of 4-Bromo-2-chlorotoluene, highlighting an improved method for diazotization and Sandmeyer reaction (Xu, 2006).
Continuous and Homogeneous Synthesis :
- The compound was used in the continuous, homogeneous synthesis of 4-bromo-3-methylanisole in a modular microreaction system, which is crucial for synthesizing black fluorane dye for thermal papers (Xie et al., 2020).
Study of Schiff Bases and Metal Ion Reactions :
- Schiff bases derived from 3-bromo-4-methyl aniline were synthesized and characterized for their biological activity and potentiometric studies with various metal ions (Upadhyay et al., 2020).
Investigations in Electrochemical Oxidation :
- The electrochemical oxidation of 4-bromoaniline and its derivatives was studied, providing insights into their reaction mechanisms and potential applications (Arias et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-N-methylaniline is a chemical compound with the molecular formula C7H8BrN
Mode of Action
Anilines, in general, are known to undergo various chemical reactions, including nucleophilic substitution . The bromine atom on the benzene ring can be replaced by other groups in the presence of a suitable nucleophile, potentially leading to changes in the compound’s activity.
Pharmacokinetics
The compound’s physical properties such as its density (1482 g/mL at 25 °C) and boiling point (240.4ºC at 760 mmHg) can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to light can affect its stability . Moreover, the compound should be stored in a cool, dry place in a tightly closed container .
properties
IUPAC Name |
4-bromo-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPVDWQZAAZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219170 | |
Record name | Benzenamine, 4-bromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6911-87-1 | |
Record name | Benzenamine, 4-bromo-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-bromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
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